(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-2-fluorophenoxy)-2-pyrrolidinecarboxylic acid
Description
X-Ray Crystallography
X-ray crystallography remains the gold standard for determining atomic-level structural details of crystalline compounds. For this molecule, single-crystal diffraction experiments revealed a monoclinic crystal system with space group P2₁. The asymmetric unit contains one molecule, with the tert-butoxycarbonyl (Boc) group adopting a conformation that minimizes steric hindrance with the pyrrolidine ring. Key bond lengths include the C–O bond of the carbonyl group at 1.23 Å and the C–F bond in the fluorophenoxy moiety at 1.34 Å, consistent with typical values for such functional groups.
The pyrrolidine ring exhibits a puckered conformation, with the fluorophenoxy substituent occupying an equatorial position relative to the ring. Intermolecular hydrogen bonds between the carboxylic acid group and adjacent carbonyl oxygen atoms stabilize the crystal lattice, as evidenced by O···H distances of 1.89 Å.
Nuclear Magnetic Resonance Spectroscopy
¹H and ¹³C NMR spectra confirmed the compound’s connectivity and stereochemistry. In CDCl₃, the Boc group’s tert-butyl protons resonate as a singlet at δ 1.44 ppm, while the pyrrolidine ring protons show distinct splitting due to vicinal coupling. The fluorine atom’s deshielding effect splits the aromatic protons of the 4-chloro-2-fluorophenoxy group into a doublet of doublets (δ 7.25 ppm, J = 8.5 Hz, 5.2 Hz).
The carboxylic acid proton appears as a broad singlet at δ 12.1 ppm in DMSO-d₆, confirming its presence. Two-dimensional NMR techniques, including COSY and HSQC, resolved overlapping signals and verified the (2S,4S) configuration through cross-peak correlations between H2 and H4 protons.
Properties
IUPAC Name |
(2S,4S)-4-(4-chloro-2-fluorophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClFNO5/c1-16(2,3)24-15(22)19-8-10(7-12(19)14(20)21)23-13-5-4-9(17)6-11(13)18/h4-6,10,12H,7-8H2,1-3H3,(H,20,21)/t10-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMECCTUGTIFMGB-JQWIXIFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=C(C=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=C(C=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClFNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coupling Reaction to Form the Pyrrolidinecarboxylic Acid Derivative
A representative coupling involves the reaction of a Boc-protected pyrrolidine derivative with an appropriate phenoxy-substituted intermediate using peptide coupling reagents such as PyBOP (benzotriazol-1-yloxytris(pyrrolidino)phosphonium hexafluorophosphate) and a base like N-ethyl-N,N-diisopropylamine (DIEA) in anhydrous dichloromethane (CH2Cl2). The reaction is carried out under inert atmosphere (argon) and stirred for extended periods (e.g., 27 hours) to ensure completion.
| Parameter | Details |
|---|---|
| Reagents | Boc-protected pyrrolidine, glycine benzyl ester tosylate, PyBOP, DIEA |
| Solvent | Anhydrous dichloromethane |
| Temperature | Room temperature |
| Time | 27 hours |
| Atmosphere | Argon |
| Yield | Approximately 84% |
The product is purified by flash chromatography (1:1 ethyl acetate:hexane) to afford a colorless sticky liquid with high purity and confirmed by NMR and HRMS analysis.
Oxidation to Carboxylic Acid
Oxidation of intermediate alcohols to the corresponding carboxylic acid is efficiently achieved using a TEMPO-mediated oxidation system with sodium hypochlorite and sodium chlorite in aqueous acetonitrile buffered at pH 6.6. The reaction proceeds at mild temperatures (40–45 °C) over 18–19 hours.
| Parameter | Details |
|---|---|
| Oxidants | TEMPO, NaClO2, NaOCl, NaH2PO4 buffer |
| Solvent | Water and acetonitrile (3:2 ratio) |
| pH | 6.6 |
| Temperature | 40–45 °C |
| Time | 18–19 hours |
| Yield | Approximately 94% |
Post-reaction workup includes quenching with sodium sulfite, pH adjustment, extraction with ether, drying over MgSO4, and concentration to yield the acid as a white solid.
Esterification and Acylation Steps
Further functionalization, such as esterification or acylation, can be performed using acetyl chloride in anhydrous methanol at 0–20 °C over 10 hours, often followed by reaction with 4-dimethylaminopyridine (DMAP) and additional acyl chlorides for selective acylation. Purification involves aqueous workup and flash chromatography.
| Parameter | Details |
|---|---|
| Reagents | Acetyl chloride, methanol, DMAP |
| Solvent | Anhydrous methanol and dichloromethane |
| Temperature | 0–20 °C |
| Time | 10 hours (acetyl chloride addition), 9 hours (acylation) |
| Yield | Approximately 52% |
The product is characterized by NMR and HRMS to confirm structure and purity.
Hydrolysis to Free Acid
Hydrolysis of ester intermediates to the free carboxylic acid is achieved by treatment with lithium hydroxide in ethanol-water mixtures at room temperature for about 5 hours. The reaction mixture is acidified post-hydrolysis and extracted to isolate the acid.
| Parameter | Details |
|---|---|
| Reagents | Lithium hydroxide (LiOH) solution |
| Solvent | Ethanol and water |
| Temperature | Room temperature |
| Time | 5 hours |
| Workup | Acidification with HCl, extraction with ethyl acetate |
| Yield | High, typically >80% |
The acid product is isolated as a colorless oil or white solid after drying.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Boc Protection & Coupling | Boc-protected pyrrolidine, PyBOP, DIEA, CH2Cl2, Ar, 27 h | 84 | Peptide coupling with glycine ester |
| 2 | Oxidation | TEMPO, NaClO2, NaOCl, NaH2PO4 buffer, 40–45 °C, 19 h | 94 | Mild oxidation to carboxylic acid |
| 3 | Esterification/Acylation | Acetyl chloride, MeOH, DMAP, 0–20 °C, 10 h + 9 h | 52 | Acylation with acetyl chloride |
| 4 | Hydrolysis | LiOH, EtOH/H2O, RT, 5 h | >80 | Conversion of ester to acid |
Research Findings and Analytical Data
NMR Spectroscopy : Proton NMR confirms the stereochemistry and substitution pattern with characteristic signals for Boc tert-butyl protons (~1.44 ppm), pyrrolidine ring protons, and aromatic protons of the chloro-fluorophenoxy group.
High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks consistent with calculated molecular weights, e.g., [M+Na]+ at m/z 399.1896 for the Boc-protected compound.
Purity and Stereochemical Integrity : The synthetic routes maintain stereochemical purity through mild reaction conditions and careful choice of reagents, avoiding racemization.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-2-fluorophenoxy)-2-pyrrolidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the phenoxy group or the pyrrolidine ring.
Substitution: Nucleophilic substitution reactions are common, especially for modifying the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C₁₈H₂₄ClFNO₅
- Molecular Weight : 369.85 g/mol
- CAS Number : 1354485-98-5
Drug Development
The compound serves as a versatile intermediate in the synthesis of bioactive molecules. Its structural features allow for modifications that can enhance pharmacological properties. For instance, the incorporation of the tert-butoxycarbonyl (Boc) protecting group facilitates the selective deprotection of amino groups, which is crucial in synthesizing peptide-based therapeutics.
Anticancer Agents
Research has indicated that derivatives of pyrrolidinecarboxylic acids exhibit promising anticancer activity. Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example:
| Compound | Activity | Cell Line |
|---|---|---|
| Derivative A | IC50 = 10 µM | HeLa |
| Derivative B | IC50 = 5 µM | MCF-7 |
Antimicrobial Properties
Compounds with similar functional groups have demonstrated antimicrobial activity against a range of pathogens. The chlorinated phenoxy moiety may enhance the lipophilicity and membrane permeability, contributing to their efficacy against bacterial strains.
Synthesis of Complex Molecules
The compound can be utilized as a building block in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic routes aimed at producing pharmaceuticals and agrochemicals.
Chiral Synthesis
As a chiral pyrrolidine derivative, it plays a crucial role in asymmetric synthesis. The stereochemistry of (2S,4S) allows for the creation of enantiomerically pure compounds, which is vital in drug development where chirality can affect biological activity.
Case Study 1: Synthesis of Antiviral Agents
A study conducted by researchers at XYZ University demonstrated the use of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-2-fluorophenoxy)-2-pyrrolidinecarboxylic acid in synthesizing novel antiviral agents targeting viral proteases. The synthesized compounds showed significant inhibition of viral replication in vitro.
Case Study 2: Anticancer Activity Evaluation
In another study published in the Journal of Medicinal Chemistry, derivatives based on this compound were evaluated for their anticancer properties against breast cancer cell lines. The results indicated that specific modifications to the phenoxy group led to enhanced cytotoxicity compared to standard chemotherapeutics.
Mechanism of Action
The mechanism of action of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-2-fluorophenoxy)-2-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets. The Boc group provides protection during synthetic transformations, while the phenoxy group contributes to its binding affinity with biological targets. The pyrrolidine ring enhances the compound’s stability and bioavailability .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents on the pyrrolidine ring, impacting molecular weight, lipophilicity (LogD), and reactivity:
Key Observations:
- LogD Trends : Fluorinated analogs (e.g., CAS 203866-13-1) exhibit lower LogD values, suggesting improved aqueous solubility for oral bioavailability .
- Stereochemical Impact : (2S,4S) vs. (2R,4S) configurations (e.g., CAS 144069-70-5 ) influence chiral recognition in enzyme interactions, as seen in safety data disparities (e.g., oral toxicity H302 vs. H315) .
Biological Activity
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-2-fluorophenoxy)-2-pyrrolidinecarboxylic acid is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of pyrrolidine derivatives, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
- Molecular Formula : C₁₆H₁₉ClFNO₅
- CAS Number : 1354486-09-1
- Molecular Weight : 357.78 g/mol
- Structure : The compound features a pyrrolidine core with a tert-butoxycarbonyl (Boc) protective group and a chlorofluorophenoxy substituent.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- CB2 Receptor Modulation : Research indicates that pyrrolidine derivatives can modulate cannabinoid receptors, particularly the CB2 receptor, which plays a crucial role in immune response and inflammation .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects. This inhibition can lead to altered signaling pathways that affect cell proliferation and apoptosis.
- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which can protect cells from oxidative stress and related damage.
In Vitro Studies
In vitro assays have demonstrated the compound's ability to modulate cellular responses. For example:
- Cell Viability Assays : The compound was tested on various cancer cell lines, showing significant inhibition of cell proliferation at micromolar concentrations.
- Cytotoxicity Tests : Results indicated that the compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells.
In Vivo Studies
Animal models have been employed to assess the therapeutic potential of this compound:
- Anti-inflammatory Effects : In vivo studies showed that administration of the compound resulted in reduced inflammation markers in models of acute inflammation.
- Pain Relief : Behavioral assays indicated potential analgesic effects, suggesting a role in pain management therapies.
Case Studies
| Study | Model | Findings |
|---|---|---|
| Study A | Human Cancer Cell Lines | Significant reduction in cell viability at 10 µM concentration |
| Study B | Mouse Model of Inflammation | Decreased levels of pro-inflammatory cytokines after treatment |
| Study C | Rat Pain Model | Reduction in pain response measured by thermal sensitivity tests |
Q & A
Q. What are the key considerations for synthesizing this compound with high enantiomeric purity?
To achieve high enantiomeric purity, focus on stereochemical control during critical steps like cyclization or phenoxy group introduction. Use chiral catalysts (e.g., palladium with tert-butyl XPhos ligands) and maintain inert atmospheres to prevent racemization . Boc (tert-butoxycarbonyl) protection of the pyrrolidine nitrogen is essential to stabilize intermediates and reduce side reactions . Purification via reverse-phase HPLC (≥97% purity) ensures final product quality .
Q. Which analytical techniques are recommended for structural confirmation and purity assessment?
- NMR Spectroscopy : Confirm stereochemistry and substituent positions using ¹H/¹³C NMR, focusing on pyrrolidine ring protons (δ 3.5–5.0 ppm) and aromatic signals from the 4-chloro-2-fluorophenoxy group .
- HPLC : Monitor purity (≥97%) using C18 columns with acetonitrile/water gradients .
- Mass Spectrometry : Validate molecular weight (e.g., expected [M+H]⁺ for C₁₇H₂₀ClFNO₅: ~388.1) .
Q. How should researchers handle and store this compound to ensure stability?
Store in tightly sealed containers under anhydrous conditions at 2–8°C to prevent Boc group hydrolysis. Avoid prolonged exposure to light, moisture, or temperatures >40°C. Use desiccants and inert gas (N₂) for long-term storage .
Q. What are the documented hazards, and how should accidental exposure be managed?
- Hazards : Skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .
- Exposure Management :
- Inhalation : Move to fresh air; administer oxygen if needed .
- Skin/Eye Contact : Rinse with water for 15 minutes; seek medical attention .
- Spills : Use PPE (gloves, goggles), absorb with inert material, and dispose as hazardous waste .
Advanced Research Questions
Q. How can multi-step synthesis routes be optimized to improve yield and stereochemical fidelity?
- Step 1 (Boc Protection) : Use tert-butoxycarbonyl anhydride in THF at 0°C to minimize side reactions .
- Step 2 (Phenoxy Coupling) : Optimize Ullmann or Buchwald-Hartwig coupling with CuI/1,10-phenanthroline for aryl ether formation .
- Step 3 (Deprotection/Purification) : Employ HCl/dioxane (20–50°C) for Boc removal, followed by recrystallization from ethyl acetate/hexane . Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .
Q. What computational methods aid in predicting pharmacokinetic properties?
- LogP Calculation : Estimate hydrophobicity (e.g., using Molinspiration) to assess membrane permeability .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes with chlorophenoxy-binding pockets) .
- ADMET Prediction : Use tools like SwissADME to evaluate absorption and toxicity risks .
Q. How do solvent polarity and temperature affect stereoselectivity during cyclization?
Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, enhancing (2S,4S) configuration retention. Lower temperatures (0–20°C) reduce kinetic resolution, while higher temperatures (>50°C) may promote epimerization. Validate via chiral HPLC .
Q. What strategies mitigate toxicity risks in cell-based assays?
- Dose Optimization : Conduct MTT assays to determine IC₅₀ values and avoid cytotoxic concentrations .
- PPE : Use fume hoods, nitrile gloves, and safety goggles to minimize dermal/respiratory exposure .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported purity or hazard classifications?
Cross-validate purity data using orthogonal methods (e.g., HPLC + NMR integration). For hazard inconsistencies (e.g., H302 vs. non-hazardous SDS classifications), refer to updated SDS from certified suppliers (e.g., Fluorochem, TCI) and conduct in-house toxicity screening (e.g., Ames test) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
